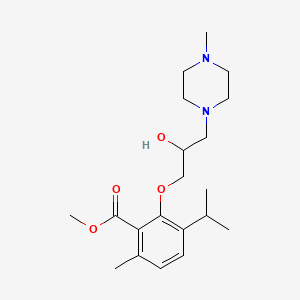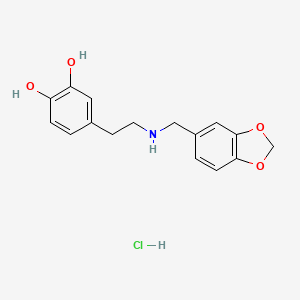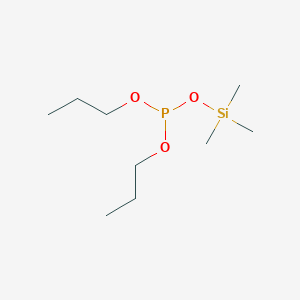
Dipropyl trimethylsilyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl trimethylsilyl phosphite is an organophosphorus compound that features a phosphite group bonded to a trimethylsilyl group and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl trimethylsilyl phosphite can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species . The reaction typically requires an alkyl halide and a phosphite ester as starting materials, and it proceeds via an S_N2 mechanism .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dipropyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphorous acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and water. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphites, and phosphorous acid derivatives.
Scientific Research Applications
Dipropyl trimethylsilyl phosphite has several scientific research applications, including:
Materials Science: The compound is used as an additive in high-voltage lithium-ion batteries to improve the performance and stability of the cathode materials.
Biology and Medicine:
Mechanism of Action
The mechanism by which dipropyl trimethylsilyl phosphite exerts its effects involves its ability to form stable intermediates and products through various chemical reactions. For example, in lithium-ion batteries, the compound forms a protective film on the electrode surfaces, enhancing the stability and performance of the battery . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of phosphite and phosphonate species.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropyl trimethylsilyl phosphite include:
Tris(trimethylsilyl) phosphite: Used as an electrolyte additive in lithium-ion batteries.
Trimethylsilyl phosphate: Another organophosphorus compound with similar applications in materials science.
Uniqueness
This compound is unique due to its specific combination of propyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of specialized phosphonate esters and as an additive in high-performance batteries.
Properties
CAS No. |
55755-15-2 |
|---|---|
Molecular Formula |
C9H23O3PSi |
Molecular Weight |
238.34 g/mol |
IUPAC Name |
dipropyl trimethylsilyl phosphite |
InChI |
InChI=1S/C9H23O3PSi/c1-6-8-10-13(11-9-7-2)12-14(3,4)5/h6-9H2,1-5H3 |
InChI Key |
XCXYZXNFNMOPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(OCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



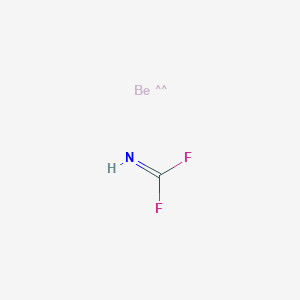
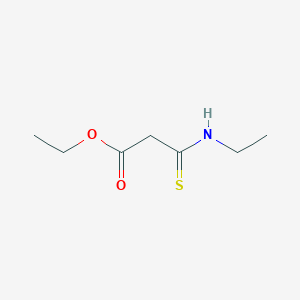
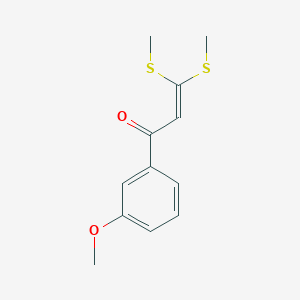

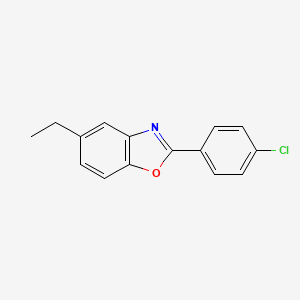
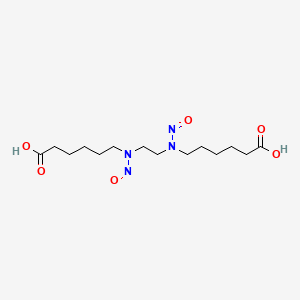
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
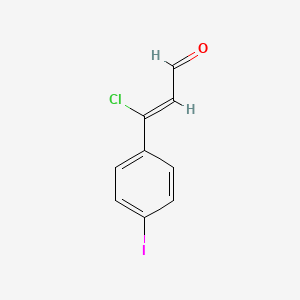
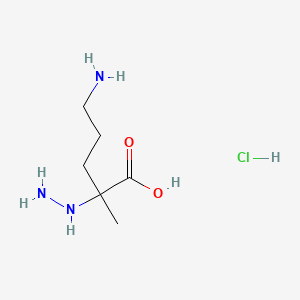
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
